molecular formula C11H4F3N3S B1452761 2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile CAS No. 1190198-30-1

2-(Cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile

Cat. No.: B1452761
CAS No.: 1190198-30-1
M. Wt: 267.23 g/mol
InChI Key: HSNGORAZRBIXAL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyanomethyl group, a trifluoromethyl group, and a benzothiazole ring. Cyanomethyl groups are a type of nitrile group, which contain a carbon triple-bonded to a nitrogen . Trifluoromethyl groups contain a carbon atom bonded to three fluorine atoms . Benzothiazole is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can undergo various reactions, including C-F bond activation . The cyanomethyl group could also participate in reactions due to the reactivity of the nitrile group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Trifluoromethyl groups are known to increase the lipophilicity and metabolic stability of compounds, which can affect their pharmacokinetic properties .

Scientific Research Applications

Synthesis and Biological Applications

The synthesis and properties of compounds containing benzothiazole structures, including those similar to the chemical structure , have been extensively studied. Benzothiazoles are recognized for their varied biological activities, which have made them subjects of interest in drug discovery and development. Specifically, the unique methine center present in the thiazole ring endows benzothiazole derivatives with a plethora of pharmacological activities. These compounds have shown promise in applications ranging from antimicrobial to anti-inflammatory, and anticancer activities, demonstrating the benzothiazole scaffold's importance in medicinal chemistry (Bhat & Belagali, 2020).

Chemical Fixation of CO2

Innovative approaches to synthesizing functionalized azole compounds have been explored, leveraging carbon dioxide (CO2) as a C1 feedstock. This method emphasizes the role of such chemical structures in facilitating the creation of valuable chemicals from abundant, renewable, and environmentally friendly resources. Specifically, the synthesis of benzothiazoles from anilines and CO2 represents a straightforward and attractive protocol, highlighting the compound's relevance in sustainable chemistry practices (Vessally et al., 2017).

Anticancer Potentials

Research into benzothiazole derivatives, including structures akin to the one of interest, underscores their potential as anticancer agents. The benzothiazole nucleus has been foundational in developing compounds for various cancer treatments due to its capability to act as a ligand for biomolecules. This versatility has attracted medicinal chemists towards developing new therapies, especially for cancer treatment, indicating the increasing significance of benzothiazole in drug discovery (Kamal et al., 2015).

Future Directions

The future directions for this compound would depend on its potential applications. Trifluoromethyl-containing compounds are of interest in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(cyanomethyl)-5-(trifluoromethyl)-1,3-benzothiazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F3N3S/c12-11(13,14)7-4-8-9(3-6(7)5-16)18-10(17-8)1-2-15/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNGORAZRBIXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1SC(=N2)CC#N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205248
Record name 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190198-30-1
Record name 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-5-(trifluoromethyl)-2-benzothiazoleacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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